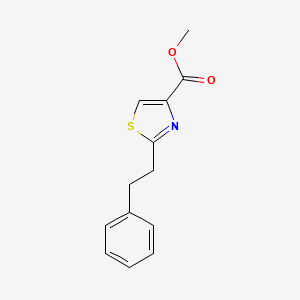

Methyl 2-Phenethylthiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-16-13(15)11-9-17-12(14-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMUKDLLWXCXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Methyl 2-Phenethylthiazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring through cyclization reactions between suitable precursors such as thioamides and α-haloketones or α-haloesters, followed by functional group transformations to introduce the phenethyl substituent and the methyl ester.

Method Based on Benzothioamide and Methyl Bromopyruvate (Reflux in Tetrahydrofuran)

One of the most documented routes to methyl 2-phenylthiazole-4-carboxylate (a close analog to this compound) involves the condensation of benzothioamide with methyl bromopyruvate under reflux in tetrahydrofuran (THF).

Procedure Summary:

- Benzothioamide (4.0 g, 29.2 mmol) is dissolved in THF (80 mL).

- Methyl bromopyruvate (7.6 g, 39 mmol) is added dropwise.

- The reaction mixture is heated under reflux for 18 hours.

- After completion, the mixture is concentrated under vacuum.

- The residue is diluted with ethyl acetate and washed sequentially with water and brine.

- The organic layer is dried over anhydrous magnesium sulfate.

- Purification is performed by silica gel chromatography using 20% ethyl acetate in toluene, followed by a second purification with 20% ethyl acetate in hexane.

- The product is obtained as a yellow oil with a 77% yield.

Analytical Data:

- Yield: 77%

- Molecular formula: C11H9NO2S

- Molecular weight: 219.26 g/mol

- 1H NMR (CDCl3, 400 MHz): δ 8.14 (s, 1H), 8.00 (m, 2H), 7.46–7.42 (m, 3H), 4.43 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H)

This method is well-established and provides a reliable pathway to thiazole carboxylate esters with phenyl substitution at the 2-position, which can be modified to phenethyl derivatives by further alkylation or substitution steps.

Cyclization of Thioamides with α-Haloesters Followed by Functionalization

The key step in the preparation involves the cyclization of thioamides with α-haloesters such as methyl bromopyruvate or 2-chloroacetoacetic acid esters to form the thiazole ring system. This is often followed by alkylation or substitution reactions to install the phenethyl group at the 2-position.

Example Process (Adapted from Related Thiazole Syntheses):

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Benzothioamide + Methyl bromopyruvate in THF, reflux 18 h | Formation of methyl 2-phenylthiazole-4-carboxylate |

| 2 | Purification by silica gel chromatography | Isolation of pure product (77% yield) |

| 3 | Alkylation with phenethyl bromide (not explicitly detailed but standard) | Installation of phenethyl group at 2-position |

This approach leverages the nucleophilicity of the thioamide sulfur and nitrogen atoms and the electrophilicity of the α-haloester to form the thiazole ring efficiently.

Alternative Catalytic and Base-Promoted Procedures

Research literature also reports catalytic and base-promoted oxidative cyclization methods for preparing substituted thiazole carboxylates. For example, methyl 2-phenylthiazole-4-carboxylate can be synthesized from methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate via:

- Catalytic oxidation (8 hours, 87% yield)

- Base-promoted oxidation (0.5 hours, 66% yield)

These methods offer milder conditions and shorter reaction times, potentially adaptable for phenethyl-substituted analogs.

Research Outcomes and Data Analysis

Yield and Purity

| Method | Yield (%) | Purification Method | Purity (HPLC or Equivalent) | Physical State |

|---|---|---|---|---|

| Benzothioamide + methyl bromopyruvate reflux | 77 | Silica gel chromatography | Not specified | Yellow oil |

| Catalytic oxidation of dihydrothiazole | 87 | Not specified | Not specified | White solid |

| Base-promoted oxidation | 66 | Not specified | Not specified | White solid |

Spectroscopic Characterization

- 1H NMR data confirm the aromatic protons of the phenyl or phenethyl group, the thiazole proton, and the methyl ester group.

- Melting points and purity data are consistent with the formation of the desired thiazole carboxylate esters.

- IR and mass spectrometry data (from related compounds) support the presence of ester and thiazole functionalities.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Features | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of benzothioamide with methyl bromopyruvate | THF, reflux 18 h | Direct thiazole ring formation | 77 | Requires chromatographic purification |

| Catalytic oxidation of dihydrothiazole | Catalytic system, 8 h | Mild conditions, high yield | 87 | Produces white solid product |

| Base-promoted oxidation | Base, short reaction time (0.5-4 h) | Faster but lower yield | 66-69 | Alternative to catalytic method |

| Alkylation for phenethyl substitution (general) | Phenethyl bromide, base, solvent (not detailed) | Installation of phenethyl group | Variable | Typically post-thiazole formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Phenethylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-Phenethylthiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Phenethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole carboxylates vary significantly in bioactivity and physicochemical properties based on substituent groups, ester positions, and functional modifications. Below is a detailed comparison with key analogs:

Substituent Variations

- Methyl 2-phenylthiazole-4-carboxylate : Features a phenyl group at the 2-position. Its compact structure (MW 219.26) contrasts with phenethyl-substituted analogs, which have an extended carbon chain. This difference may influence lipophilicity and binding interactions .

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate : Incorporates a trifluoromethylphenyl group (electron-withdrawing) and a methyl group at position 4. The trifluoromethyl group enhances metabolic stability, while the ethyl ester increases molecular weight (MW ~317.28) compared to methyl esters .

Ester Position and Type

- Methyl 2-amino-5-phenylthiazole-4-carboxylate: An amino group at the 2-position (MW 234.27) introduces hydrogen-bonding capacity, which can enhance target affinity but may reduce stability under acidic conditions .

- Ethyl 2-aminothiazole-4-carboxylate: The ethyl ester (vs.

Pharmacological Properties

- 2-Phenylthiazole-4-carboxylate derivatives : Compounds like 2-Phenyl-4-(3,4,5-trimethoxyphenyl)thiazole (, Compound 19) exhibit potent CYP3A4 inhibition, a key enzyme in drug metabolism. Structural modifications, such as methoxy groups, enhance inhibitory activity by ~30% compared to unsubstituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Activity Highlights

Q & A

Basic: What are the common synthetic routes for Methyl 2-Phenethylthiazole-4-carboxylate, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves cyclocondensation of phenethylamine derivatives with thiazole precursors. Key steps include:

- Starting Materials : Ethyl acetoacetate or similar β-ketoesters (for thiazole ring formation) coupled with phenethyl halides or aldehydes .

- Reaction Conditions : Reflux in toluene or DMF with acid catalysts (e.g., methylsulfonic acid) to promote cyclization. Reaction times vary (6–24 hrs) depending on substituent reactivity .

- Yield Optimization : Purification via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethyl acetate) improves purity. Impurities like unreacted starting materials or byproducts (e.g., dimerized intermediates) require careful monitoring via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Methodological Answer:

Discrepancies often arise from:

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data. Validate with R-factor convergence tests .

- Disorder or Thermal Motion : Apply restraints (e.g., DFIX, SIMU) to bond lengths and angles. Compare results with DFT-optimized geometries .

- Validation Tools : Check CIF files using PLATON or Mercury to flag outliers in bond distances/angles .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthesis AI : Tools leveraging Reaxys or Pistachio databases propose feasible routes (e.g., substituting phenethyl groups via SN2 or cross-coupling) .

- DFT Calculations : Gaussian or ORCA software models transition states for ester hydrolysis or electrophilic substitution. Solvent effects (PCM model) improve accuracy .

- SAR Studies : MOE or Schrödinger Suite predicts bioactivity by correlating substituents (e.g., phenethyl vs. phenyl) with target binding .

Basic: What are the key considerations in designing a scalable synthesis protocol for academic labs?

Methodological Answer:

- Solvent Selection : Use low-boiling solvents (e.g., EtOH) for easy removal. Avoid DMF if possible due to purification challenges .

- Catalyst Efficiency : Screen Lewis acids (e.g., ZnCl₂) to reduce reaction time. Heterogeneous catalysts (e.g., Amberlyst) enable reuse .

- Scalability : Optimize stoichiometry (1.2–1.5 equiv of phenethyl reagents) to minimize excess reagent waste .

Advanced: How can researchers analyze the biological activity of derivatives using structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., phenethyl → cyclopropyl) and test in vitro (e.g., MTS assays for cytotoxicity) .

- Data Analysis : Use GraphPad Prism for IC₅₀ calculations. PCA (Principal Component Analysis) correlates electronic (Hammett σ) or steric (Taft Es) parameters with activity .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases), guiding rational design .

Basic: What are the common impurities, and how can they be mitigated?

Methodological Answer:

- Byproducts : Dimerization (e.g., via Michael addition) minimized by inert atmospheres (N₂/Ar).

- Purification : Gradient HPLC (C18 column, MeCN/H₂O) separates regioisomers. Recrystallization in EtOAc removes polar impurities .

- Monitoring : LC-MS tracks reaction progress; unreacted starting materials elute earlier than the product .

Advanced: How do solvent choice and reaction conditions impact stereochemical outcomes?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (DMF) stabilize charged intermediates, favoring SN2 pathways. Non-polar solvents (toluene) promote radical or concerted mechanisms .

- Temperature : Lower temps (0–25°C) reduce epimerization in chiral intermediates.

- Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) induce enantioselectivity .

Basic: Which databases and software tools are essential for literature review and data analysis?

Methodological Answer:

- Crystallography : SHELX (refinement), WinGX (data processing) .

- Spectra Databases : PubChem (NMR shifts), SDBS (IR libraries) .

- Reaction Planning : Reaxys filters conditions by yield/solvent; SciFinder navigates patent literature .

Advanced: What strategies elucidate the mechanism of action in biological systems?

Methodological Answer:

- Isotopic Labeling : C-labeled methyl groups track metabolic pathways via autoradiography.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids) identifies protein targets in cell lysates .

- Kinetic Studies : Surface Plasmon Resonance (SPR) measures binding constants (Kd) for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.